molecular formula C7H17NOS B13208269 tert-Butyl(imino)(propan-2-yl)-lambda6-sulfanone

tert-Butyl(imino)(propan-2-yl)-lambda6-sulfanone

Cat. No.: B13208269
M. Wt: 163.28 g/mol
InChI Key: YDDWIXSWRMMFED-UHFFFAOYSA-N
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Description

tert-Butyl(imino)(propan-2-yl)-lambda6-sulfanone is a complex organic compound characterized by the presence of a tert-butyl group, an imino group, and a lambda6-sulfanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl(imino)(propan-2-yl)-lambda6-sulfanone typically involves the reaction of tert-butylamine with a suitable sulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and minimize production costs. The product is then subjected to rigorous quality control measures to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl(imino)(propan-2-yl)-lambda6-sulfanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imino group to an amine.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often require the use of strong acids or bases as catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

tert-Butyl(imino)(propan-2-yl)-lambda6-sulfanone has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl(imino)(propan-2-yl)-lambda6-sulfanone involves its interaction with specific molecular targets and pathways. The imino group can form hydrogen bonds with biological molecules, while the sulfanone moiety can participate in redox reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    tert-Butylbenzene: An aromatic hydrocarbon with a tert-butyl group.

    tert-Butyl carbamate: A compound with a tert-butyl group and a carbamate moiety.

    tert-Butyl 3-[imino(oxo)(propan-2-yl)-lambda6-sulfanyl]pyrrolidine-1-carboxylate: A structurally similar compound with a pyrrolidine ring.

Uniqueness

tert-Butyl(imino)(propan-2-yl)-lambda6-sulfanone is unique due to the presence of the lambda6-sulfanone moiety, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C7H17NOS

Molecular Weight

163.28 g/mol

IUPAC Name

tert-butyl-imino-oxo-propan-2-yl-λ6-sulfane

InChI

InChI=1S/C7H17NOS/c1-6(2)10(8,9)7(3,4)5/h6,8H,1-5H3

InChI Key

YDDWIXSWRMMFED-UHFFFAOYSA-N

Canonical SMILES

CC(C)S(=N)(=O)C(C)(C)C

Origin of Product

United States

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